molecular formula C7H7F2NO2S B6202363 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid CAS No. 1888803-08-4

2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid

Cat. No. B6202363
CAS RN: 1888803-08-4
M. Wt: 207.2
InChI Key:
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Description

The compound “2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis information for “2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid” was not found, related compounds such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have been synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The molecular structure of a related compound, [2-(4-ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, has been reported. It has a molecular weight of 229.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, [2-(4-ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, have been reported. It is a liquid at room temperature .

Mechanism of Action

While the mechanism of action for “2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid” is not known, related compounds have shown antibacterial activity. For example, N-(thiazol-2-yl)benzenesulfonamides have shown emergent antibacterial activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid involves the reaction of 2,2-difluoroacetic acid with 4-ethyl-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2,2-difluoroacetic acid", "4-ethyl-1,3-thiazol-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoroacetic acid (1.0 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in dry diethyl ether and stir for 10 minutes at room temperature.", "Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) and 4-ethyl-1,3-thiazol-2-amine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 5: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to yield the final product, 2-(4-ethyl-1,3-thiazol-2-yl)-2,2-difluoroacetic acid." ] }

CAS RN

1888803-08-4

Molecular Formula

C7H7F2NO2S

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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